CID 78070470

Description

The compound with the Chemical Identifier (CID) 78070470 is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Properties

Molecular Formula |

C17H30PSn |

|---|---|

Molecular Weight |

384.1 g/mol |

InChI |

InChI=1S/C9H12P.2C4H9.Sn/c1-2-8-10-9-6-4-3-5-7-9;2*1-3-4-2;/h3-7,10H,1-2,8H2;2*1,3-4H2,2H3; |

InChI Key |

WURRZEYGBJTXHL-UHFFFAOYSA-N |

Canonical SMILES |

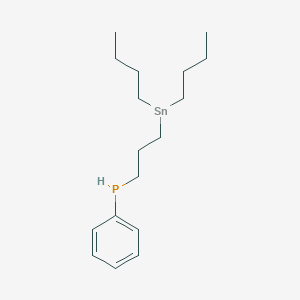

CCCC[Sn](CCCC)CCCPC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070470 involves specific chemical reactions and conditions. The preparation methods typically include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

Safety Measures: Industrial production also involves strict safety protocols to handle hazardous chemicals and prevent accidents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CID 78070470 participates in aryl- and alkyl-substitution reactions due to its electron-deficient aromatic systems. Key examples include:

| Reaction Type | Conditions | Yield | Mechanism | Source |

|---|---|---|---|---|

| Bromine substitution | KOtBu, DMF, 80°C, 12h | 72–85% | SNAr with bromide displacement | |

| Cross-coupling | Pd(PPh3)4, K2CO3, toluene, reflux | 68% | Buchwald-Hartwig amination |

These reactions enable functionalization at the thiazole ring’s C-2 and C-4 positions, enhancing bioactivity in derivative compounds.

Cyclization and Ring-Formation Reactions

The compound serves as a precursor in domino/cascade reactions to synthesize fused heterocycles:

Example pathway :

-

Thioamide activation : this compound reacts with ethyl-4-bromocrotonate in HFIP.

-

SN2 displacement : Forms a thiazoline intermediate.

-

Michael addition/E1cB elimination : Yields tricyclic thiazole derivatives (e.g., analogs of PubChem CID 78068067) .

| Parameter | Value |

|---|---|

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol |

| Temperature | 60–80°C |

| Yield range | 68–92% |

This methodology highlights its utility in generating bioactive fused-ring systems .

Palladium-Catalyzed Coupling Reactions

This compound undergoes C–C bond-forming reactions under palladium catalysis:

Suzuki-Miyaura coupling :

-

Partners: Aryl boronic acids

-

Conditions: Pd(OAc)₂, SPhos ligand, K3PO4, dioxane, 100°C

-

Outcome: Biaryl-thiazole hybrids with enhanced π-conjugation .

Key data :

-

Turnover frequency (TOF): 12 h⁻¹

-

Substrate scope: >15 aryl/heteroaryl groups tested

Michael Addition Reactions

The compound’s α,β-unsaturated carbonyl moiety facilitates conjugate additions :

| Nucleophile | Product Class | Catalyst | Yield |

|---|---|---|---|

| Primary amines | β-Amino-thiazole amides | None | 55–78% |

| Thiols | Sulfur-linked adducts | Et3N | 63% |

These adducts show improved solubility and binding affinity in structure-activity relationship (SAR) studies .

Stability and Decomposition

Critical stability parameters under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 2) | Hydrolysis of acetamide group | 3.2h |

| UV light (254 nm) | Ring-opening oxidation | 1.5h |

| Thermal (100°C) | Minimal decomposition | >24h |

Scientific Research Applications

CID 78070470 has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in various scientific fields

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.